molecular formula C22H26N2O2 B13129191 9,10-Anthracenedione, 1,5-bis(butylamino)- CAS No. 100693-82-1

9,10-Anthracenedione, 1,5-bis(butylamino)-

Cat. No.: B13129191
CAS No.: 100693-82-1
M. Wt: 350.5 g/mol
InChI Key: YIFQQKZGMOKOQQ-UHFFFAOYSA-N
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Description

1,5-Bis(butylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of butylamino groups at the 1 and 5 positions of the anthracene-9,10-dione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(butylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with butylamine. One common method is the nucleophilic substitution reaction where 1,5-dichloroanthracene-9,10-dione reacts with butylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 1,5-bis(butylamino)anthracene-9,10-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene-9,10-dione derivatives, which can have different functional groups replacing the butylamino groups .

Scientific Research Applications

1,5-Bis(butylamino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-bis(butylamino)anthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes by binding to their active sites, thereby blocking their activity . These interactions make it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(butylamino)anthracene-9,10-dione
  • 1,8-Bis(butylamino)anthracene-9,10-dione
  • 1,5-Bis(diethylamino)anthracene-9,10-dione

Uniqueness

1,5-Bis(butylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays and better stability under various conditions .

Properties

CAS No.

100693-82-1

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1,5-bis(butylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-7-9-15-19(17)21(25)16-10-8-12-18(20(16)22(15)26)24-14-6-4-2/h7-12,23-24H,3-6,13-14H2,1-2H3

InChI Key

YIFQQKZGMOKOQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCCC

Origin of Product

United States

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